Ethyl azetidine-2-carboxylate hydrochloride
Overview
Description
Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
Ethyl azetidine-2-carboxylate hydrochloride, a derivative of L-azetidine-2-carboxylate (L-AZC), primarily targets proteins . It is quickly involved in proteins and can cause protein misfolding, disrupting the normal function of the protein .
Mode of Action
The compound interacts with its targets, the proteins, by getting quickly involved in them . This involvement leads to protein misfolding, which disrupts the normal function of the proteins . The hydrolysis on the ring opening of L-AZC has an effective practical detoxification function .
Biochemical Pathways
The compound affects the cyclic amino acid metabolism pathway . An L-AZC hydrolase from Novosphingobium sp. MBES04 (Ns A2CH), which belongs to the haloacid dehalogenase-like superfamily, participates in this pathway . This enzyme has high substrate and stereospecificity for the hydrolysis of L-AZC .
Result of Action
The result of the compound’s action is the disruption of the normal function of proteins due to protein misfolding . This disruption can have significant effects at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of bacteria can lead to the biodegradation of L-AZC, as it can be used as the only carbon and nitrogen source by bacteria . This biodegradation has an effective practical detoxification function .
Biochemical Analysis
Biochemical Properties
Ethyl azetidine-2-carboxylate hydrochloride interacts with various enzymes, proteins, and other biomolecules. This compound can be biodegraded as the only carbon and nitrogen source by bacteria .
Cellular Effects
The incorporation of this compound into proteins can cause protein misfolding, disrupting the normal function of the protein . This disruption can have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteins. As an L-proline analogue, it can be quickly involved in proteins, causing protein misfolding . This disruption to protein structure can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in cyclic amino acid metabolism . It interacts with enzymes such as L-AZC hydrolase from Novosphingobium sp. MBES04 (NsA2CH), which has high substrate and stereospecificity for the hydrolysis of L-AZC .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl azetidine-2-carboxylate hydrochloride can be synthesized through various methods. One common synthetic route involves the cyclization of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . Another method includes the deprotection of α-chloro-β-amino-sulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
Ethyl azetidine-2-carboxylate hydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
Ethyl azetidine-2-carboxylate hydrochloride can be compared with other azetidine derivatives such as:
3-Bromoazetidine: A brominated derivative used in various synthetic applications.
α-Trifluoromethylated azetidine-2-carboxylic acid: An enantiopure compound with unique chemical properties.
These similar compounds share the azetidine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in scientific research and industrial applications .
Biological Activity
Ethyl azetidine-2-carboxylate hydrochloride (EAC) is a derivative of L-azetidine-2-carboxylate (L-AZC), an important compound in medicinal chemistry due to its biological activities and potential applications in drug development. This article presents an overview of the biological activity of EAC, detailing its mechanisms of action, biochemical properties, and implications for research and medicine.
EAC primarily targets proteins, leading to significant biochemical interactions that disrupt normal protein functions. The compound acts as a proline analogue, which allows it to integrate into protein structures, potentially causing protein misfolding . This misfolding can result in impaired cellular functions and contribute to various pathological conditions .
Key Points:
- Target Proteins: EAC interacts with proteins involved in cyclic amino acid metabolism.
- Biochemical Pathways: It influences metabolic pathways by disrupting normal protein folding and function.
- Environmental Factors: The presence of certain bacteria can lead to the biodegradation of EAC, utilizing it as a carbon and nitrogen source.
The biochemical properties of EAC highlight its potential utility in various applications:
- Enzymatic Interactions: EAC can be hydrolyzed by specific enzymes such as L-AZC hydrolase, which catalyzes the opening of the azetidine ring. This enzymatic action is crucial for detoxification processes and metabolic pathways involving cyclic amino acids .
- Cellular Effects: Incorporation of EAC into proteins can lead to misfolding, which is detrimental to cellular health and function .
Research Findings and Case Studies
Recent studies have explored the biological activity and applications of EAC:
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Protein Interaction | Disrupts normal protein function through misfolding. |
Enzymatic Hydrolysis | Hydrolyzed by L-AZC hydrolase; significant for detoxification. |
Biodegradation | Utilized by bacteria as a carbon and nitrogen source, indicating environmental resilience. |
Potential Drug Scaffold | Investigated for use in developing new pharmaceuticals targeting protein misfolding diseases. |
Applications in Scientific Research
EAC has diverse applications across several fields:
- Medicinal Chemistry: As a scaffold for synthesizing new drugs, particularly those targeting protein misfolding disorders.
- Biological Research: Studied for its role in amino acid metabolism and its effects on cellular health.
- Industrial Chemistry: Used in the synthesis of polymers and other materials due to its unique chemical properties .
Properties
IUPAC Name |
ethyl azetidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFZLUZRAVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681043 | |
Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-21-7 | |
Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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